molecular formula C11H13ClF3NO B1594199 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride CAS No. 31599-68-5

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride

Cat. No. B1594199
CAS RN: 31599-68-5
M. Wt: 267.67 g/mol
InChI Key: KXLNFFBTSVJQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 31599-68-5. It has a molecular weight of 267.68 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a flash point of 118 .

Scientific Research Applications

Morpholine Derivatives : Morpholine is a 6-membered heterocyclic compound with two hetero atoms, Oxygen & Nitrogen. The medicinal compounds which contain this basic nucleus possess a wide variety of pharmacological activity. Several medicinal compounds which have a morpholine nucleus are available in the market and in existing condition too . For example, 2-yl-2-[3-(trifluoromethyl)-phenyl]morpholine is a prodrug of flumexadol. It acts as an agonist of the serotonin 5-HT 1A and 5-HT 2C receptors and, to a much lesser extent, of the 5-HT 2A receptor . It is used as an antidepressant and anxiolytic drug .

Trifluoromethylpyridines : Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Morpholine Derivatives : Morpholine is a 6-membered heterocyclic compound with two hetero atoms, Oxygen & Nitrogen. The medicinal compounds which contain this basic nucleus possess a wide variety of pharmacological activity. Several medicinal compounds which have a morpholine nucleus are available in the market and in existing condition too . For example, 2-yl-2-[3-(trifluoromethyl)-phenyl]morpholine is a prodrug of flumexadol. It acts as an agonist of the serotonin 5-HT 1A and 5-HT 2C receptors and, to a much lesser extent, of the 5-HT 2A receptor . It is used as an antidepressant and anxiolytic drug .

Trifluoromethylpyridines : Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The compound has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, indicating potential harm if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation and respiratory irritation . Precautionary statements include P261, P280, P305, P351, P338, suggesting avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10;/h1-3,6,10,15H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLNFFBTSVJQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride

CAS RN

31599-68-5
Record name Flumexadol HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumexadol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name FLUMEXADOL HCL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/051LY093UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride
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